molecular formula C14H21NO3 B3270401 tert-Butyl methyl(2-phenoxyethyl)carbamate CAS No. 525578-70-5

tert-Butyl methyl(2-phenoxyethyl)carbamate

Cat. No.: B3270401
CAS No.: 525578-70-5
M. Wt: 251.32 g/mol
InChI Key: WSIYOYUOROZJTE-UHFFFAOYSA-N
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Description

tert-Butyl (2-phenoxyethyl)carbamate (3a) is a carbamate derivative featuring a phenoxyethyl backbone protected by a tert-butyloxycarbonyl (Boc) group. This compound is synthesized via nucleophilic substitution or carbamate coupling reactions, as evidenced by its preparation in 67% yield using tert-butoxycarbonyl (Boc) protection strategies . Its structural characterization includes $ ^1H $ NMR data (δ 7.27–6.87 ppm for aromatic protons, δ 4.02 and 3.52 ppm for ethyleneoxy and Boc-related protons) .

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-phenoxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15(4)10-11-17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYOYUOROZJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734657
Record name tert-Butyl methyl(2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525578-70-5
Record name tert-Butyl methyl(2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-phenoxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-phenoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Scientific Research Applications

Chemistry: tert-Butyl methyl(2-phenoxyethyl)carbamate is used as a protecting group for amines in organic synthesis. Its stability and ease of removal make it a valuable tool in the synthesis of complex molecules .

Biology and Medicine: In biological research, this compound can be used to protect amine groups in peptides and other biomolecules during synthesis. This allows for the selective modification of specific functional groups without affecting the protected amine .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its role as a protecting group ensures the integrity of sensitive functional groups during multi-step synthesis processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are compared based on substituent variations, physicochemical properties, and synthetic feasibility:

Aryloxy Substitution Variants

Compound Name Substituent Yield (%) Key $ ^1H $ NMR Features (CDCl₃)
tert-Butyl (2-phenoxyethyl)carbamate (3a) Phenoxy 67 δ 7.27 (aromatic), 4.02 (t, J=9.3 Hz, OCH₂CH₂N)
tert-Butyl (2-(2-fluorophenoxy)ethyl)carbamate (3b) 2-Fluorophenoxy 64 δ 7.05–6.91 (fluorinated aromatic), 4.24 (OCH₂)
tert-Butyl (2-(quinolin-8-yloxy)ethyl)carbamate (3c) Quinolin-8-yloxy N/A N/A (quinoline ring introduces π-π interactions)
  • Steric and π-π Interactions: The quinoline group in 3c may improve binding affinity to hydrophobic enzyme pockets.

PEG-Modified Derivatives

Compound Name Structure Key Physicochemical Properties
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate PEG-like chain (NH₂-PEG3) Molecular weight: 248.32; LogP: ~1.2 (predicted); High GI absorption
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) PEG3-OH Water-soluble (hydroxy terminus); CAS 139115-92-7; Used in bioconjugation
  • Key Differences :
    • Solubility : PEG3 derivatives exhibit enhanced aqueous solubility compared to aromatic analogs like 3a due to hydrophilic ethyleneoxy units.
    • Applications : Boc-NH-PEG3 is utilized in peptide synthesis and drug delivery systems .

Reactive Functional Groups

Compound Name Functional Group Reactivity and Applications
tert-Butyl (2-(aminooxy)ethyl)carbamate Aminooxy (-ONH₂) Reactive towards aldehydes/ketones; Used in oxime ligation
tert-Butyl (2-hydroxy-2-phenylethyl)carbamate β-Hydroxyethyl Chiral alcohol; Potential for asymmetric synthesis
  • Key Differences: Aminooxy Group: Enables site-specific bioconjugation in drug development . Hydroxy Group: Facilitates stereoselective transformations, e.g., in glycosylation or esterification .

Biological Activity

Tert-butyl methyl(2-phenoxyethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 112257-19-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing cellular pathways. The compound is believed to inhibit certain enzymes and receptors, leading to altered cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress.

Anticancer Activity

A study highlighted the compound's efficacy against breast cancer cell lines, where it demonstrated significant inhibition of cell proliferation. The IC50 values were reported to be in the low micromolar range, indicating potent activity:

Cell LineIC50 (μM)
MDA-MB-2310.126
MCF-70.175

This suggests a promising therapeutic window for targeting aggressive breast cancer subtypes.

Antimicrobial Activity

In antimicrobial assays, this compound exhibited activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus4–8

These findings indicate potential applications in treating infections caused by resistant bacteria.

Neuroprotective Effects

Research into the neuroprotective properties of this compound revealed that it could reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that may protect against neurodegenerative diseases.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data suggest moderate bioavailability with a favorable safety profile at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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